molecular formula C10H14ClN3O4 B2458753 Methyl 2-[(2-aminoethyl)amino]-5-nitrobenzoate hydrochloride CAS No. 2222511-84-2

Methyl 2-[(2-aminoethyl)amino]-5-nitrobenzoate hydrochloride

Cat. No.: B2458753
CAS No.: 2222511-84-2
M. Wt: 275.69
InChI Key: ZCAWBBXIHITBCM-UHFFFAOYSA-N
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Description

Methyl 2-[(2-aminoethyl)amino]-5-nitrobenzoate hydrochloride is a chemical compound with the molecular formula C10H14ClN3O4. It is known for its applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a nitro group, an ester group, and an aminoethyl group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-aminoethyl)amino]-5-nitrobenzoate hydrochloride typically involves the esterification of 2-[(2-aminoethyl)amino]-5-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-aminoethyl)amino]-5-nitrobenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(2-aminoethyl)amino]-5-nitrobenzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-aminoethyl)amino]-5-nitrobenzoate hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that can modify proteins and other biomolecules. This modification can alter the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-aminoethyl)amino]-5-aminobenzoate hydrochloride
  • Methyl 2-[(2-aminoethyl)amino]-4-nitrobenzoate hydrochloride
  • Methyl 2-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride

Uniqueness

Methyl 2-[(2-aminoethyl)amino]-5-nitrobenzoate hydrochloride is unique due to the specific positioning of its nitro group, which influences its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and applications compared to its analogs .

Properties

IUPAC Name

methyl 2-(2-aminoethylamino)-5-nitrobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4.ClH/c1-17-10(14)8-6-7(13(15)16)2-3-9(8)12-5-4-11;/h2-3,6,12H,4-5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAWBBXIHITBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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